![molecular formula C29H26FN7O B12463397 (11R,15S)-5-anilino-4-[[4-(6-fluoropyridin-2-yl)phenyl]methyl]-8-methyl-1,3,4,8,10-pentazatetracyclo[7.6.0.0^{2,6.0^{11,15]pentadeca-2,5,9-trien-7-one](/img/structure/B12463397.png)
(11R,15S)-5-anilino-4-[[4-(6-fluoropyridin-2-yl)phenyl]methyl]-8-methyl-1,3,4,8,10-pentazatetracyclo[7.6.0.0^{2,6.0^{11,15]pentadeca-2,5,9-trien-7-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ITI214 free base: is a potent, central nervous system-active, orally bioavailable inhibitor of phosphodiesterase type 1 (PDE1). It exhibits excellent selectivity against other phosphodiesterase family members and a range of enzymes, receptors, transporters, and ion channels. The compound has shown efficacy in various animal models of motor and cognitive functions .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ITI214 free base involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail.
Industrial Production Methods: Industrial production of ITI214 free base likely involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process would include purification steps such as crystallization or chromatography to isolate the final product .
化学反应分析
Types of Reactions: ITI214 free base undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The conditions for these reactions are typically controlled to ensure the desired transformation without degrading the compound .
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted analogs .
科学研究应用
Chemistry: ITI214 free base is used as a research tool to study the inhibition of phosphodiesterase type 1 and its effects on various biochemical pathways .
Biology: In biological research, ITI214 free base is used to investigate its effects on cellular functions, including cell migration and cytokine production. It has been shown to modulate immune cell function, particularly in microglia and macrophages .
Medicine: ITI214 free base has potential therapeutic applications in treating conditions such as heart failure and cancer. In heart failure, it improves cardiac function by enhancing contractility and dilating systemic arteries without inducing abnormal heart rhythms . In cancer research, it has been shown to inhibit tumor growth when combined with checkpoint inhibitors .
Industry: The compound is used in the pharmaceutical industry for the development of new therapeutic agents targeting phosphodiesterase type 1 .
作用机制
ITI214 free base exerts its effects by inhibiting phosphodiesterase type 1, an enzyme that breaks down cyclic nucleotides such as cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting this enzyme, ITI214 free base increases the levels of these cyclic nucleotides, leading to various physiological effects. In the heart, it enhances cardiac contractility and dilates blood vessels, improving cardiac output and reducing vascular resistance . In the immune system, it modulates the function of immune cells, promoting antitumor immunity .
相似化合物的比较
ITI214: A similar compound with slight variations in its chemical structure and properties.
PDE1 Inhibitors: Other inhibitors of phosphodiesterase type 1, such as vinpocetine and cilostazol, which have different selectivity profiles and therapeutic applications.
Uniqueness: ITI214 free base is unique due to its high selectivity for phosphodiesterase type 1 and its potent central nervous system activity. It has shown efficacy in various animal models and has potential therapeutic applications in both cardiovascular and oncological diseases .
属性
分子式 |
C29H26FN7O |
|---|---|
分子量 |
507.6 g/mol |
IUPAC 名称 |
5-anilino-4-[[4-(6-fluoropyridin-2-yl)phenyl]methyl]-8-methyl-1,3,4,8,10-pentazatetracyclo[7.6.0.02,6.011,15]pentadeca-2,5,9-trien-7-one |
InChI |
InChI=1S/C29H26FN7O/c1-35-28(38)25-26(31-20-7-3-2-4-8-20)36(34-27(25)37-23-11-5-10-22(23)33-29(35)37)17-18-13-15-19(16-14-18)21-9-6-12-24(30)32-21/h2-4,6-9,12-16,22-23,31H,5,10-11,17H2,1H3 |
InChI 键 |
BBIPVJCGIASXJB-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=O)C2=C(N(N=C2N3C1=NC4C3CCC4)CC5=CC=C(C=C5)C6=NC(=CC=C6)F)NC7=CC=CC=C7 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{3-[4-oxo-3-(pyridin-4-yl)-3,4-dihydroquinazolin-2-yl]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B12463321.png)
![N~2~-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(2,4-dimethylphenyl)glycinamide](/img/structure/B12463332.png)
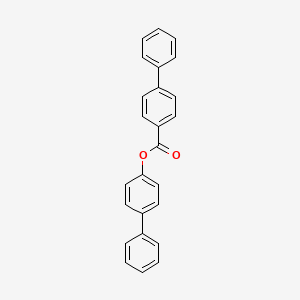
![1,1'-Bis[1-hydroxy-1-phenyl-3-(trimethylsilyl)prop-2-yn-1-yl]ferrocene](/img/structure/B12463340.png)
![2-(2,4-Dichlorophenyl)-2-oxoethyl 1-{[(2-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12463347.png)
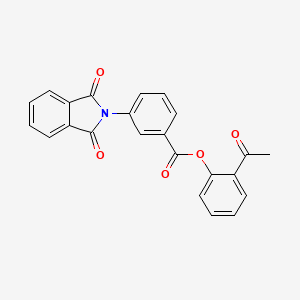
![2-oxo-2-(thiophen-2-yl)ethyl 2-[4-(4-tert-butylphenoxy)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate](/img/structure/B12463363.png)
![(2Z)-3-(4-methoxybenzyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B12463371.png)
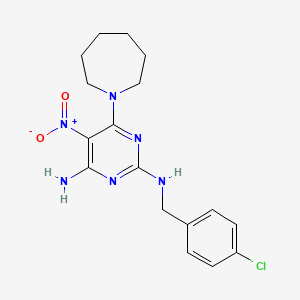
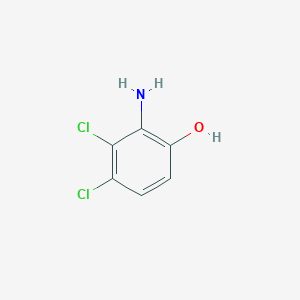
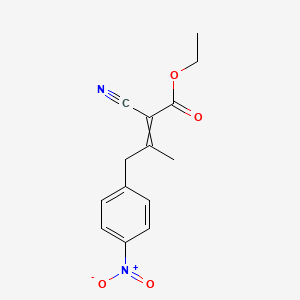
![3-(Naphthalen-1-yl)-4-thia-1,2-diazaspiro[4.5]dec-2-ene](/img/structure/B12463392.png)
![N-[3-(4-Benzylphenoxy)propyl]-N-Methyl-Beta-Alanine](/img/structure/B12463396.png)
![Ethyl 1-[7-(4-chlorophenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]piperidine-4-carboxylate](/img/structure/B12463398.png)
